Cas no 2171882-80-5 (3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid)

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1564001
- 3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hexanoic acid
- 2171882-80-5
- 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid
-
- インチ: 1S/C26H28N4O5/c1-3-8-16(13-23(31)32)28-25(33)21-14-27-30(2)24(21)29-26(34)35-15-22-19-11-6-4-9-17(19)18-10-5-7-12-20(18)22/h4-7,9-12,14,16,22H,3,8,13,15H2,1-2H3,(H,28,33)(H,29,34)(H,31,32)
- InChIKey: MRTSIQYRXWEUFX-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=C(C=NN1C)C(NC(CC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 476.20597001g/mol
- どういたいしつりょう: 476.20597001g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 742
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1564001-2.5g |
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hexanoic acid |
2171882-80-5 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1564001-0.1g |
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hexanoic acid |
2171882-80-5 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1564001-0.25g |
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hexanoic acid |
2171882-80-5 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1564001-1.0g |
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hexanoic acid |
2171882-80-5 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1564001-10.0g |
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hexanoic acid |
2171882-80-5 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1564001-100mg |
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hexanoic acid |
2171882-80-5 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1564001-0.05g |
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hexanoic acid |
2171882-80-5 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1564001-50mg |
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hexanoic acid |
2171882-80-5 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1564001-5000mg |
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hexanoic acid |
2171882-80-5 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1564001-5.0g |
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hexanoic acid |
2171882-80-5 | 5g |
$9769.0 | 2023-06-04 |
3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Wei Chen Nanoscale, 2015,7, 6957-6990
3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acidに関する追加情報
3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid (CAS No. 2171882-80-5): A Comprehensive Overview
3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid (CAS No. 2171882-80-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Phe-NH-CO-Hexanoic Acid, is characterized by its unique structural features and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis, biological activity, and recent research developments surrounding this compound.
The chemical structure of 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid is intricate and well-defined. The molecule consists of a hexanoic acid backbone linked to a pyrazole ring, which is further functionalized with an Fmoc (fluorenylmethyloxycarbonyl) protecting group and a methyl substituent. The Fmoc group is particularly noteworthy as it is widely used in peptide synthesis to protect the amino group during the assembly of complex peptides. The presence of this protecting group allows for precise control over the reactivity and stability of the molecule during chemical reactions.
In terms of synthesis, the preparation of 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid involves several steps, each requiring careful optimization to ensure high yield and purity. One common approach involves the coupling of a protected pyrazole derivative with a hexanoic acid derivative using standard coupling reagents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole). The Fmoc protecting group can then be selectively removed under mild conditions, such as treatment with piperidine in DMF (dimethylformamide), to yield the desired product.
The biological activity of 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid has been a subject of extensive research. Studies have shown that this compound exhibits potent anti-inflammatory and antiproliferative properties, making it a promising candidate for the development of new therapeutic agents. For instance, recent studies have demonstrated that this compound can effectively inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. Additionally, it has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
One of the key areas of research involving 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid is its application in peptide chemistry. The Fmoc protecting group makes it an ideal building block for the synthesis of complex peptides and peptidomimetics. These compounds have found applications in various fields, including drug delivery systems, enzyme inhibitors, and biomaterials. For example, researchers have used this compound to develop novel peptide-based inhibitors of proteases involved in neurodegenerative diseases such as Alzheimer's disease.
Recent advancements in computational chemistry have also contributed to our understanding of the properties and behavior of 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid. Molecular dynamics simulations have provided insights into the conformational flexibility and binding interactions of this molecule with various biological targets. These studies have helped identify key structural features that contribute to its biological activity and have guided the design of more potent analogs.
In addition to its therapeutic potential, 3-{5-({(9H-fluoren-9-y l)methoxycarbonyl}amino)-1-methyl -1 H -pyrazol -4 - y lform amido }hex ano ic aci d has also been explored for its use in analytical chemistry. Its unique spectral properties make it suitable for use as a fluorescent probe or labeling agent in various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These applications have broadened its utility beyond medicinal chemistry and into areas such as environmental monitoring and food safety analysis.
The future prospects for 3-{5 - ({( 9 H -flu ore n -9 - y l)me tho x ycarb on y l }ami no ) - 1 - met h y l - 1 H - py raz ol -4 - y lfor ma mid o }he x an o ic aci d are promising. Ongoing research aims to optimize its pharmacological properties through structural modifications and to explore new applications in both therapeutic and analytical contexts. Collaborative efforts between chemists, biologists, and clinicians are essential to fully realize the potential of this versatile compound.
In conclusion, 3-{5 - ({( 9 H -flu ore n -9 - y l)me tho x ycarb on y l }ami no ) - 1 - met h y l - 1 H - py raz ol -4 - y lfor ma mid o }he x an o ic aci d (CAS No. 2171882 -80 -5) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure, synthetic accessibility, and diverse biological activities make it a valuable tool for researchers working on drug discovery and development projects. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing human health and well-being.
2171882-80-5 (3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hexanoic acid) 関連製品
- 2408936-97-8((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 897614-71-0(3,4-difluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide)
- 2227946-40-7(rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol)
- 860649-45-2(N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide)
- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)
- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)
- 14328-88-2(3-(4-Chlorophenyl)-2-methylprop-2-enoic acid)
- 1261991-40-5(2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)
- 2172509-06-5(2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)




